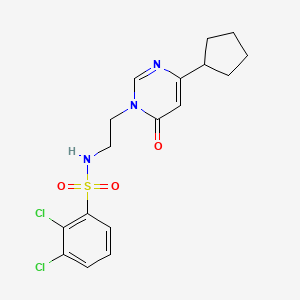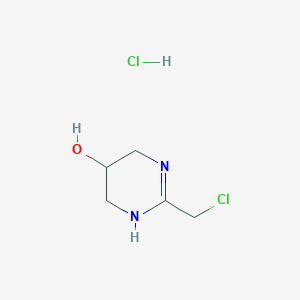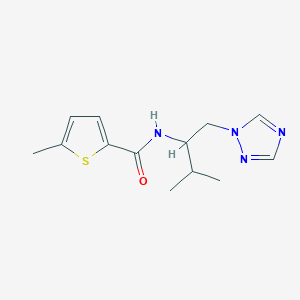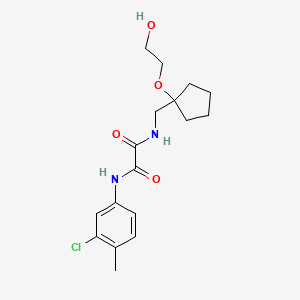![molecular formula C16H21ClN4O2S B2601225 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396815-96-5](/img/structure/B2601225.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[c][1,2,5]thiadiazole is a heterocyclic compound . It’s a core structure that’s often used in the design of various organic compounds due to its unique electronic properties . It’s been researched for use in photovoltaics and as fluorescent sensors .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves substitution reactions and subsequent hydrolysis . For example, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .Molecular Structure Analysis
The benzo[c][1,2,5]thiadiazole core consists of a benzene ring fused with a [1,2,5]thiadiazole ring . The exact molecular structure of your compound would depend on the specific arrangement and bonding of the additional groups attached to this core.Chemical Reactions Analysis
The benzo[c][1,2,5]thiadiazole core can participate in various chemical reactions. For instance, it can undergo Miyaura borylation and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact molecular structure. For instance, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester is a solid with a melting point of 81-86 °C .科学的研究の応用
Anti-mycobacterial Activity
S. Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Their study synthesized and evaluated thirty-six benzo[d]thiazole-2-carboxamides for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Seventeen compounds demonstrated potential with MICs in the low μM range, highlighting the therapeutic potential of this scaffold in anti-mycobacterial therapy (Pancholia et al., 2016).
Antimicrobial Activity
N. Patel, S. N. Agravat, and Faiyazalam M. Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, which involved the condensation of amino substituted benzothiazoles and chloropyridine carboxylic acid. Their study reported variable and modest activity against investigated strains of bacteria and fungi, suggesting the potential use of such compounds in developing antimicrobial agents (Patel et al., 2011).
Anticancer Activity
A study by S. Krishna et al. (2020) focused on the synthesis of 1,3,4-thiadiazole analogues as novel anticancer agents. They synthesized a series of derivatives and evaluated them for in vitro and in vivo anticancer activity, demonstrating that certain compounds showed promising activity against human breast adenocarcinoma cells (MCF-7) and were capable of inducing apoptotic cell death, indicating the potential of thiadiazole derivatives in cancer treatment (Krishna et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S.ClH/c21-15(11-1-2-11)10-19-5-7-20(8-6-19)16(22)12-3-4-13-14(9-12)18-23-17-13;/h3-4,9,11,15,21H,1-2,5-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOAGCDRBRQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2601143.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide](/img/structure/B2601146.png)


![3-[(4E)-2-(4-bromophenyl)-4-methoxyimino-6-methyl-6,7-dihydro-5H-indol-1-yl]propanoic acid](/img/structure/B2601150.png)
![1-(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2601152.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2601154.png)

![(2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid](/img/structure/B2601157.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2601162.png)



